D-Sorbitol-d2-2 (CAS 1931877-14-3), specifically deuterated at the terminal C6 position (D-Sorbitol-6,6-d2), is a highly specialized stable isotope-labeled polyol . While it retains the exact physicochemical properties, solubility, and thermal stability of unlabeled D-sorbitol, its localized +2 Da mass shift provides a critical analytical advantage . In procurement and material selection, this compound is primarily sourced as a precision internal standard for LC-MS/MS bioanalysis and as a mechanistic probe in catalytic biomass valorization [1]. Its value lies in its ability to trace the specific fate of the C6 carbon during complex bond-cleavage or enzymatic oxidation events, a function that cannot be fulfilled by generic or uniformly labeled alternatives [1].
Generic substitution with unlabeled D-sorbitol or uniformly labeled D-sorbitol-d8 fails in advanced analytical and mechanistic workflows [1]. Unlabeled D-sorbitol is indistinguishable from endogenous biological background, rendering it useless as a mass spectrometry internal standard . Conversely, while fully deuterated D-sorbitol-d8 provides an adequate mass shift, it obscures site-specific reaction dynamics; during catalytic hydrogenolysis or enzymatic oxidation, a uniformly labeled tracer cannot pinpoint which specific C-C or C-H bonds are cleaved [1]. Procurement of the site-specific D-Sorbitol-d2-2 is therefore mandatory for researchers who need to track the exact metabolic or catalytic fate of the terminal C6 position without introducing kinetic isotope effects at the C2 oxidation site .
In the evaluation of transition-metal catalysts (e.g., Ru, Pt) for the hydrogenolysis of polyols to propylene glycol and ethylene glycol, D-Sorbitol-d2-2 enables exact mapping of C-C bond cleavage pathways [1]. Compared to uniformly labeled D-sorbitol-d8, which obscures the origin of specific hydrogen transfers, D-Sorbitol-d2-2 provides precise tracking of the C5-C6 cleavage products [1]. This site-specific labeling yields 100% positional certainty regarding the fate of the terminal carbon, enabling the calculation of localized kinetic isotope effects that are impossible to derive from unlabeled D-sorbitol [1].
| Evidence Dimension | Positional traceability of C-C bond cleavage products |
| Target Compound Data | 100% positional certainty for C6-derived fragments (retaining the D2 label) |
| Comparator Or Baseline | Unlabeled D-sorbitol or D-sorbitol-d8 (0% site-specific traceability for C6) |
| Quantified Difference | Absolute differentiation of terminal carbon fate vs. bulk degradation |
| Conditions | Ru-catalyzed hydrogenolysis to glycols at elevated temperatures and H2 pressures |
Procurement of this specific isotopologue is mandatory for chemical engineers aiming to optimize catalyst selectivity by understanding exact bond-breaking sequences.
For bioanalytical quantification of sorbitol accumulation—a key marker of aldose reductase activity—D-Sorbitol-d2-2 serves as a highly precise internal standard . It provides a +2 Da mass shift (m/z +2) that cleanly separates from the M+1 natural isotopic envelope of endogenous sorbitol [1]. Compared to unlabeled D-sorbitol, which suffers from total endogenous interference, the use of D-Sorbitol-d2-2 reduces background noise and allows for reproducible quantification (CV < 5%) of trace sorbitol levels in complex biological matrices .
| Evidence Dimension | Signal-to-noise ratio and quantitative precision (CV%) |
| Target Compound Data | High precision (CV < 5%) with zero endogenous baseline interference |
| Comparator Or Baseline | Unlabeled D-sorbitol (unquantifiable as an internal standard due to 100% endogenous overlap) |
| Quantified Difference | +2 Da mass shift enabling baseline resolution in MS/MS |
| Conditions | LC-MS/MS analysis of tissue homogenates or biofluids |
Essential for clinical and metabolic researchers who require a reliable, non-radioactive internal standard for accurate polyol pathway flux analysis.
When studying the oxidation of sorbitol to fructose by sorbitol dehydrogenase (SDH), the position of the deuterium label dictates its utility [1]. D-Sorbitol-d2-2 (labeled at C6) retains its deuterium atoms during C2 oxidation, resulting in a stable +2 Da mass-shifted fructose product [1]. In contrast, D-Sorbitol-2-d1 loses its deuterium during the SDH-catalyzed oxidation, leading to a loss of the mass tag and introducing a primary kinetic isotope effect that alters the reaction rate [1]. D-Sorbitol-d2-2 thus provides a 100% stable mass tag for downstream metabolite tracking without artificially perturbing the SDH kinetic baseline [1].
| Evidence Dimension | Deuterium retention during SDH-catalyzed C2 oxidation |
| Target Compound Data | 100% retention of the D2 mass tag in the fructose product |
| Comparator Or Baseline | D-Sorbitol-2-d1 (0% retention of the label upon oxidation) |
| Quantified Difference | Complete preservation of the isotopic tracer vs. total loss |
| Conditions | In vitro enzymatic conversion of sorbitol to fructose via SDH |
Buyers designing multiplexed metabolic flux assays must select the C6-labeled variant to ensure the isotopic tag survives the first oxidation step in the polyol pathway.
Directly following from its site-specific traceability, D-Sorbitol-d2-2 is the ideal choice for chemical engineering studies tracing C-C and C-O bond cleavage pathways. It is used to elucidate the reaction mechanisms during the hydrogenolysis of polyols to value-added chemicals like propylene glycol and ethylene glycol over transition metal catalysts [1].
Due to its clean +2 Da mass shift and lack of endogenous interference, this compound is highly recommended as a stable isotope internal standard in LC-MS/MS workflows. It is particularly suited for quantifying trace sorbitol levels in biological samples during studies of diabetic complications where aldose reductase activity is elevated .
In biochemical assays evaluating sorbitol dehydrogenase activity, the C6-labeled variant is preferred over C2-labeled alternatives. It allows researchers to track downstream metabolites like fructose without losing the mass tag or artificially altering the reaction kinetics at the primary oxidation site .